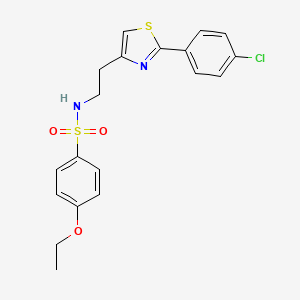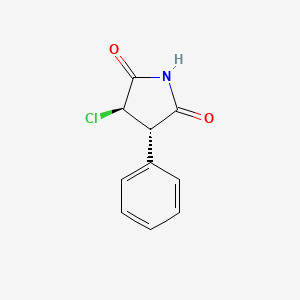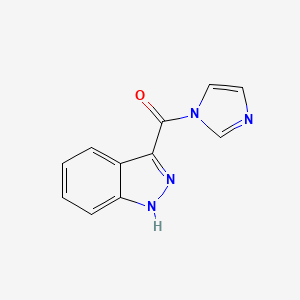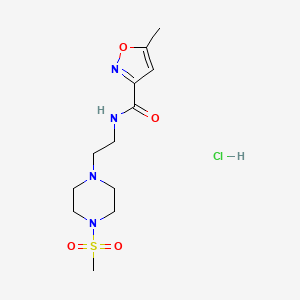
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It has gained significant attention in scientific research due to its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. It also inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammation response. Moreover, it disrupts the bacterial cell wall synthesis, leading to bacterial death.
Biochemical and Physiological Effects:
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antibacterial activity. It also exhibits low toxicity and good bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide in lab experiments include its potent activity against cancer cells, inflammation, and bacteria. It also exhibits low toxicity and good bioavailability. The limitations include the need for further studies to determine its efficacy in vivo and its potential side effects.
Direcciones Futuras
There are several future directions for the study of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide. These include the determination of its efficacy in vivo, its potential side effects, and its use in combination with other drugs. Moreover, there is a need to explore its potential use in the treatment of other diseases such as viral infections and neurological disorders.
Conclusion:
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. It exhibits potent anti-tumor activity, anti-inflammatory activity, and antibacterial activity. It also exhibits low toxicity and good bioavailability. Further studies are needed to determine its efficacy in vivo and its potential side effects.
Métodos De Síntesis
The synthesis of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide involves the reaction of 4-chlorophenyl isothiocyanate with 2-ethyl-4-methoxyaniline to form 2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl 4-methoxyaniline. This intermediate is then reacted with 4-ethoxybenzene sulfonyl chloride to produce the final product.
Aplicaciones Científicas De Investigación
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has been found to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells. Additionally, it has been shown to possess anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines. Furthermore, it has been found to exhibit antibacterial activity against various strains of bacteria.
Propiedades
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S2/c1-2-25-17-7-9-18(10-8-17)27(23,24)21-12-11-16-13-26-19(22-16)14-3-5-15(20)6-4-14/h3-10,13,21H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEHLMIGDKHSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2679215.png)

![1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2679221.png)

![2-(2,4-dimethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2679224.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B2679225.png)

![1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2679229.png)

![Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate](/img/structure/B2679231.png)
![3-(1H-indol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2679234.png)
![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2679236.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2679237.png)
